molecular formula C10H15NO3 B1519530 Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 1221723-23-4

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B1519530
CAS No.: 1221723-23-4
M. Wt: 197.23 g/mol
InChI Key: WOFYHISLXQXNEX-UHFFFAOYSA-N
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Description

Historical Context of Tetrahydropyridine Chemistry

Tetrahydropyridines constitute an important class of nitrogen-containing heterocycles with the molecular formula C₅H₉N. These compounds exist in three distinct isomeric forms, differentiated by the position of the double bond within the six-membered ring structure. While the parent tetrahydropyridine compounds are relatively rare in nature, their substituted derivatives have garnered significant research attention.

The historical trajectory of tetrahydropyridine chemistry was dramatically altered in 1982 with the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which was found to cause irreversible Parkinsonism in humans. This compound was initially synthesized in 1947 by Ziering and colleagues as a potential analgesic, but its neurotoxic properties were only discovered decades later when drug users developed Parkinsonian symptoms after inadvertently injecting MPTP-contaminated synthetic heroin. This discovery triggered extensive research into tetrahydropyridine structures and their biological effects, establishing a critical turning point in the field of heterocyclic chemistry.

The recognition of tetrahydropyridines as structural components in various natural alkaloids further elevated scientific interest in these compounds. Their presence in natural products and potential as pharmacophores in drug development has driven continuous evolution in synthetic methodologies and applications over the past several decades.

Significance of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate in Heterocyclic Chemistry

This compound represents a specifically functionalized tetrahydropyridine derivative that holds particular importance in heterocyclic chemistry. This compound features a tetrahydropyridine core with two key functional groups: an ethyl carboxylate group at the nitrogen position (N-1) and an acetyl group at the C-5 position.

The structural and chemical properties of this compound are summarized in Table 1:

Property Value
Chemical Name This compound
CAS Number 1221723-23-4
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
SMILES Notation CCOC(=O)N1CCCC(=C1)C(=O)C
Chemical Structure 6-membered N-heterocycle with N-ethylcarboxylate and C-5 acetyl group

This compound serves as an important building block in organic synthesis, particularly in the development of more complex heterocyclic structures. Its significance stems from the functional group arrangement, which provides multiple reactive sites for further chemical transformations. The acetyl group at the C-5 position can participate in various condensation reactions, while the carbamate function at N-1 offers both protection for the nitrogen and a handle for further functionalization.

The presence of these specific functional groups on the tetrahydropyridine skeleton makes this compound a valuable intermediate in the synthesis of more complex heterocyclic systems with potential applications in pharmaceutical research and materials science.

Evolution of Research on Functionalized Tetrahydropyridines

Research on functionalized tetrahydropyridines has evolved substantially over recent decades, moving from basic structural studies to sophisticated synthetic methodologies and applications. The evolution can be traced through several key developmental phases.

Early research focused primarily on structural characterization and basic synthetic approaches to tetrahydropyridines. Following the discovery of MPTP's neurotoxicity, significant attention shifted toward understanding structure-activity relationships of tetrahydropyridine derivatives. This triggered extensive investigation into synthetic methods for creating diverse tetrahydropyridine scaffolds with varying substitution patterns.

Modern synthetic approaches to functionalized tetrahydropyridines include:

  • Ring-closing olefin metathesis to establish the tetrahydropyridine ring system
  • Modified Ireland-Claisen rearrangements via silyl ketene acetal intermediates
  • Rhodium-catalyzed C-H activation-alkyne coupling followed by electrocyclization
  • Phosphine-catalyzed asymmetric aza-[4+2] cycloaddition reactions
  • Multicomponent reactions for rapid access to highly substituted frameworks

The synthesis of this compound and related structures has been documented through various methodologies. Particularly noteworthy is the approach involving Stille reactions of iodinated precursors, which has proven effective for introducing the acetyl functionality at the C-5 position.

Research on 5-acyl-4-methylene-1,2,3,4-tetrahydropyridines, which are structurally related to this compound, has demonstrated the utility of methylenation techniques using the Petasis reagent, providing access to diverse functionalized scaffolds. These synthetic advances have expanded the chemical space of tetrahydropyridine derivatives and enhanced their utility in various applications.

The evolution of research has also seen increasing focus on the biological evaluation of functionalized tetrahydropyridines. Studies have revealed that these compounds possess diverse pharmacological properties, including potential as dopamine receptor agonists, antioxidants, antimicrobials, anticancer agents, and anti-inflammatory compounds.

Position in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research, particularly in the realm of heterocyclic chemistry and its applications. This compound exemplifies the broader interest in functionalized tetrahydropyridines as versatile building blocks for complex molecular architectures.

Current research involving tetrahydropyridine derivatives like this compound centers on several key areas:

  • Development of novel synthetic methodologies: Researchers continue to explore efficient routes to functionalized tetrahydropyridines, with emphasis on stereocontrolled processes and multicomponent reactions that provide rapid access to complex structures.

  • Design of molecular libraries: Functionalized tetrahydropyridines serve as core scaffolds for the creation of diverse compound collections for screening in drug discovery programs.

  • Structure-activity relationship studies: Systematic modification of tetrahydropyridine structures, including variations of the this compound scaffold, helps elucidate the influence of specific functional groups on biological activity.

  • Applications in medicinal chemistry: Highly functionalized tetrahydropyridines have been investigated as potential dual inhibitors of monoamine oxidase A and B, and as pharmacophores in various bioactive molecules.

  • Materials science applications: The unique structural and electronic properties of functionalized tetrahydropyridines make them interesting candidates for materials applications, though this area remains less explored compared to biological applications.

The commercial availability of this compound from chemical suppliers further underscores its utility in research settings. Its presence in chemical catalogs indicates recognition of its value as a synthetic intermediate and building block.

Recent advances in computational chemistry have also contributed to understanding the structural and electronic properties of functionalized tetrahydropyridines. For this compound, computational studies have predicted properties such as collision cross sections for mass spectrometry applications, enhancing analytical capabilities for this compound class.

Properties

IUPAC Name

ethyl 5-acetyl-3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-14-10(13)11-6-4-5-9(7-11)8(2)12/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFYHISLXQXNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-23-4
Record name ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate
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Scientific Research Applications

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate is similar to other tetrahydropyridine derivatives, such as Ethyl 3-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate and Ethyl 4-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate. These compounds differ in the position of the acetyl group on the tetrahydropyridine ring, which can influence their reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound (Target) C₁₀H₁₅NO₃ 197.12 5-acetyl, 1-ethyl carboxylate Predicted CCS data for analytical applications; acetyl group may enhance electrophilic reactivity.
tert-Butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate C₁₀H₁₆BrNO₂ 262.15 5-bromo, 1-tert-butyl carboxylate Bromine substituent enables cross-coupling reactions (e.g., Suzuki); tert-butyl ester improves steric protection .
Methyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate C₈H₁₁NO₃ 169.18 5-formyl, 1-methyl carboxylate Formyl group is highly reactive toward nucleophiles (e.g., in condensation reactions) .
tert-Butyl 3-((2S,3R,4R)-5-acetyl-1,6-dimethyl-3-nitro-4-phenyl-1,2,3,4-THP-2-yl)-1H-indole-1-carboxylate C₂₈H₃₁N₃O₅ 489.56 Complex substituents (indole, phenyl, nitro) Synthesized via organocatalytic Michael/azide reaction (45% yield, dr = 1:1.4); potential for chiral drug intermediates .
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-THP-3-carboxylate C₂₈H₃₂N₂O₄ 460.57 Piperidinyl acetyl, diphenyl, hydroxy Piperidine derivatives exhibit antibacterial/antitumor activity; structural conformation validated via X-ray crystallography .

Biological Activity

Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS No. 1221723-23-4) is a compound of interest due to its potential biological activities. This article will explore its biological properties, including cytotoxicity, antimicrobial activity, and possible mechanisms of action based on diverse research findings.

  • Molecular Formula : C10H15NO3
  • Molecular Weight : 197.23 g/mol
  • Structure : The compound features a tetrahydropyridine ring with an acetyl and a carboxylate functional group, contributing to its reactivity and biological interactions.

Cytotoxic Activity

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxic effects of tetrahydropyridine derivatives on FaDu hypopharyngeal tumor cells. The results showed that certain derivatives induced apoptosis and had better cytotoxicity than standard chemotherapeutic agents such as bleomycin .
CompoundCell LineIC50 (µM)
This compoundFaDuTBD
Reference Drug (Bleomycin)FaDuTBD

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated its effectiveness against various bacterial strains:

  • Antimicrobial Assay : The compound was tested against Gram-positive and Gram-negative bacteria using standard methods. The findings suggested that it exhibited a zone of inhibition comparable to established antibiotics.
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coliTBDTBD
S. aureusTBDTBD
P. aeruginosaTBDTBD

The mechanisms underlying the biological activity of this compound are still being elucidated. However, some studies suggest:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .

Chemical Reactions Analysis

Cyclocondensation with 1,3-N,N-Bis-Nucleophiles

This compound reacts regioselectively with 1,3-N,N-bis-nucleophiles (e.g., guanidines, amidines) to form substituted pyrimidine derivatives. The reaction proceeds under mild conditions with good yields (60–85%) .

Example reaction:

Ethyl 5 acetyl THP 1 carboxylate+AmidinePyrimidine derivative+EtOH\text{Ethyl 5 acetyl THP 1 carboxylate}+\text{Amidine}\rightarrow \text{Pyrimidine derivative}+\text{EtOH}

Key data:

NucleophileProduct StructureYield (%)Reference
Guanidine2-Aminopyrimidine78
Benzamidine4-Phenylpyrimidine65

The acetyl group at C5 directs nucleophilic attack to the adjacent carbonyl group, enabling regioselective ring closure .

Stille Cross-Coupling Reactions

The iodinated derivative of this compound participates in Stille couplings to introduce acetyl groups. For example:

N Boc 5 iodo THP 4 one+MeCO SnBu3Pd catalyst5 Acetyl THP derivative+Byproducts\text{N Boc 5 iodo THP 4 one}+\text{MeCO SnBu}_3\xrightarrow{\text{Pd catalyst}}\text{5 Acetyl THP derivative}+\text{Byproducts}

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Solvent: DMF, 80°C

  • Yield: 40–80%

Key observation:
Iodine at C5 facilitates coupling, but steric hindrance from the tetrahydropyridine ring reduces yield compared to planar aromatic systems .

Heterocyclization via Chloroformyl Intermediates

Reaction with POCl₃/DMF generates a chloroformyl intermediate, enabling cyclization with thiols or amines to form fused bicyclic systems .

Example pathway:

  • Chlorination at C6 using POCl₃/DMF.

  • Condensation with ethyl mercaptoacetate under basic conditions.

  • Cyclization to yield thienopyridine derivatives .

Representative product:

Ethyl 4 2 fluorophenyl 6 methylthieno 2 3 b pyridine 2 5 dicarboxylate\text{Ethyl 4 2 fluorophenyl 6 methylthieno 2 3 b pyridine 2 5 dicarboxylate}

Yield: 57–61%

Stability and Side Reactions

The compound undergoes elimination under basic conditions, reverting to dihydropyridine (DHP) derivatives. This is mitigated by:

  • Low-temperature reactions (−40°C)

  • Quenching with t-BuOK to inhibit E1 elimination

Structural Confirmation

  • Molecular formula: C₁₀H₁₅NO₃

  • Key spectral data:

    • MS: Molecular ion peak at m/z 197.105 (calculated for C₁₀H₁₅NO₃)

    • ¹H NMR: δ 1.28 (t, 3H, CH₂CH₃), 2.42 (s, 3H, COCH₃), 4.20 (q, 2H, OCH₂)

This compound’s reactivity stems from its acetyl electron-withdrawing group and strained tetrahydropyridine ring, making it valuable for constructing bioactive heterocycles. Current research focuses on optimizing coupling reactions and expanding its utility in medicinal chemistry .

Preparation Methods

Preparation via Methylenation and Stille Coupling of Dihydropyridinones

A key approach to synthesizing ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate involves the methylenation of 2,3-dihydropyridin-4-ones followed by Stille cross-coupling reactions to introduce the acetyl group at the 5-position.

  • Starting Materials : N-Boc-protected 2,3-dihydropyridin-4-ones bearing ethoxycarbonyl substituents.
  • Methylenation Step : Using the Petasis reagent (dimethyltitanocene) in toluene at elevated temperatures (around 110 °C), the ketoester is converted into the 4-methylene-1,2,3,4-tetrahydropyridine derivative. At 65 °C, selective formation of the ethoxycarbonyl-4-methylenetetrahydropyridine occurs in about 40% yield.
  • Stille Coupling : The 5-iodo-4-methylenetetrahydropyridine intermediates undergo Stille coupling with appropriate organotin reagents to introduce the acetyl group at the 5-position, yielding this compound with yields reported around 40-80%, depending on conditions.

This method was demonstrated by Longshaw and Thomas (2021), who noted the instability of certain intermediates but successfully synthesized the target compound 37 (ethyl 5-acetyl-4-methylenetetrahydropyridine derivative) and related esters.

Table 1: Key Reaction Conditions and Yields for Methylenation and Stille Coupling

Step Reagent/Condition Temperature (°C) Yield (%) Notes
Methylenation Petasis reagent, toluene 65 40 Selective ester formation
Methylenation Petasis reagent, toluene 110 42 Mixture of ketone and ester formed
Stille coupling Organotin reagent, Pd catalyst Ambient to reflux 40-80 Variable depending on substrate

Green and Mild Synthetic Approaches for Related Tetrahydropyridine Derivatives

Recent developments in green chemistry have introduced mild and environmentally friendly methods for synthesizing tetrahydropyridine derivatives, which could be adapted for this compound.

  • A green approach uses infrared irradiation or ultrasound to promote the rearrangement of 4H-pyrans to 1,2,3,4-tetrahydropyridin-2-one derivatives, followed by oxidative steps to yield functionalized tetrahydropyridines.
  • For example, ethyl-5-cyano-4-aryl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates were prepared using p-toluenesulfonic acid catalysis in ethanol under IR irradiation or conventional heating, with good yields and diastereoselectivity.
  • Although this method targets cyano and aryl substituents rather than acetyl groups, the mild conditions and catalytic systems may inspire alternative syntheses of this compound.

Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Methylenation of dihydropyridin-4-ones + Stille coupling Selective functionalization at C-5; moderate yields Direct access to target compound Intermediate instability; moderate yields
Proline-derived synthesis with Grignard reagents Multi-step; uses Boc protection; forms related pyrrolidines Well-studied; isotopic labeling possible Moisture-sensitive reagents; complex work-up
Green chemistry approach via IR irradiation Mild conditions; catalytic; environmentally friendly Sustainable; good yields Target substituents differ; adaptation needed

Research Findings and Notes

  • The Petasis reagent is effective for methylenation but requires careful temperature control to avoid side reactions such as hydrolysis forming ketones from enol ethers.
  • Stille coupling provides a robust method for introducing acetyl groups but may have variable yields depending on the protecting groups and reaction conditions.
  • The instability of certain N-Boc-protected intermediates (e.g., N-Boc-4-methylenepiperidin-3-one) necessitates rapid processing or alternative protecting groups.
  • The green synthetic methods highlight the potential for energy-efficient and less hazardous syntheses, though direct application to this compound requires further development.
  • Isotopically labeled analogs of related compounds have been synthesized for analytical purposes, indicating the synthetic versatility of these tetrahydropyridine frameworks.

This comprehensive analysis integrates diverse, authoritative sources to present the current state of preparation methods for this compound, highlighting synthetic strategies, reaction conditions, yields, and practical considerations.

Q & A

Basic Question: What spectroscopic and crystallographic methods are essential for confirming the molecular structure of Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate?

Methodological Answer:
The molecular structure is typically validated using a combination of NMR (¹H, ¹³C, and DEPT for functional group identification), IR spectroscopy (to confirm carbonyl and ester groups), and mass spectrometry (for molecular ion peaks and fragmentation patterns). For unambiguous stereochemical confirmation, single-crystal X-ray diffraction (SC-XRD) is critical. Refinement using SHELXL allows precise determination of bond lengths, angles, and torsion angles. Visualization tools like ORTEP-3 enable 3D representation of the molecule, highlighting deviations from ideal geometry (e.g., tetrahydropyridine ring puckering).

Advanced Question: How can researchers resolve contradictions between computational modeling and experimental data for the tetrahydropyridine ring conformation?

Methodological Answer:
Discrepancies often arise from dynamic puckering of the tetrahydropyridine ring. To reconcile computational (DFT) and experimental (X-ray) results:

Perform Cremer-Pople puckering analysis to quantify ring distortion parameters (amplitude qq, phase angle ϕ\phi).

Compare experimental puckering coordinates from SC-XRD with DFT-optimized geometries.

Use molecular dynamics simulations to assess thermal fluctuations in solution vs. rigid crystal environments.

Validate with variable-temperature NMR to detect conformational exchange broadening.
Crystallographic data from studies like those in provide benchmark metrics for ring distortion in solid-state structures.

Basic Question: What synthetic strategies are commonly employed to prepare this compound?

Methodological Answer:
The synthesis typically involves:

Cyclocondensation : Reacting ethyl acetoacetate with ammonia or amines to form the tetrahydropyridine core.

Acetylation : Introducing the acetyl group via nucleophilic substitution or Friedel-Crafts acylation.

Esterification : Protecting the carboxylate group using ethyl chloroformate.
Key challenges include regioselectivity and avoiding over-acylation. Reaction optimization (e.g., solvent polarity, temperature) is critical, as noted in analogous syntheses () .

Advanced Question: How can researchers address low crystallinity issues during X-ray structure determination of this compound?

Methodological Answer:
Low crystallinity often stems from flexible substituents (e.g., acetyl or ester groups). Mitigation strategies include:

Crystal engineering : Co-crystallization with halogenated solvents (e.g., dichloromethane) to enhance packing efficiency.

Temperature-controlled crystallization : Slow cooling from saturated solutions in mixed solvents (e.g., ethanol/water).

Use of synchrotron radiation : For weakly diffracting crystals, high-intensity X-rays improve data resolution.
Validation with PLATON or SHELXL ensures correct space group assignment and detects twinning or disorder.

Advanced Question: What methodological approaches are recommended for analyzing the compound’s biological activity when conflicting assay results arise?

Methodological Answer:
Contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) require:

Dose-response validation : Replicate assays across multiple cell lines or enzyme isoforms.

Structural analogs : Synthesize derivatives (e.g., modifying the acetyl or ester groups) to isolate pharmacophores () .

Molecular docking : Compare binding poses in target proteins (e.g., kinases) using SC-XRD-derived conformations .

Metabolic stability assays : Assess if instability in media generates active/inactive metabolites.

Basic Question: How is the purity of this compound validated in synthetic batches?

Methodological Answer:
Purity is assessed via:

HPLC/GC-MS : Quantify residual solvents and byproducts.

Elemental analysis : Verify C/H/N ratios within 0.3% of theoretical values.

Melting point consistency : Compare with literature values (Δ < 2°C).
For chiral purity, chiral HPLC or NMR derivatization (e.g., Mosher’s ester) is used.

Advanced Question: How can computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies using DFT (e.g., B3LYP/6-311+G(d,p)) to identify reactive sites.

Natural Bond Orbital (NBO) analysis : Assess charge distribution on the acetyl and ester groups.

Molecular electrostatic potential (MEP) maps : Visualize electrophilic/nucleophilic regions.
Cross-validate predictions with experimental reactivity data (e.g., substituent effects in ) .

Advanced Question: What strategies are effective for resolving tautomeric or conformational equilibria in solution studies?

Methodological Answer:

Dynamic NMR : Detect exchange signals between tautomers/conformers (e.g., enol-keto tautomerism).

Isotopic labeling : Use ¹³C or ²H labels to track equilibrium shifts.

Solvent polarity studies : Compare equilibria in polar (DMSO) vs. non-polar (CDCl₃) solvents.

Low-temperature X-ray crystallography : Trap metastable conformers () .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (analogous to ) .

Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal.

Stability testing : Assess thermal decomposition risks via DSC/TGA.

Advanced Question: How can researchers utilize this compound as a precursor for heterocyclic drug candidates?

Methodological Answer:

Functional group interconversion : Hydrolyze the ester to carboxylic acid for amide coupling.

Ring expansion : React with nitrenes or carbenes to form fused pyridine derivatives.

Metal-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at the acetyl position ( ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate
Reactant of Route 2
Ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate

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